molecular formula C20H28N2O5S2 B13361430 N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide

N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide

Cat. No.: B13361430
M. Wt: 440.6 g/mol
InChI Key: CHFIIYOSORJVPJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, sulfonamide, and phenoxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminophenol with tert-butylamine to form 4-(tert-butylamino)phenol. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can modify the phenoxy group or the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The tert-butyl groups can provide steric hindrance, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H28N2O5S2

Molecular Weight

440.6 g/mol

IUPAC Name

N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C20H28N2O5S2/c1-19(2,3)21-28(23,24)17-11-7-15(8-12-17)27-16-9-13-18(14-10-16)29(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3

InChI Key

CHFIIYOSORJVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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